Bupivacaine - 2180-92-9

Bupivacaine

Catalog Number: EVT-3552082
CAS Number: 2180-92-9
Molecular Formula: C18H28N2O
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bupivacaine is a local anesthetic belonging to the amino amide group. [] It is frequently employed in scientific research to investigate pain pathways, nerve function, and the mechanisms of action of local anesthetics. []

Future Directions
  • Developing novel formulations or drug delivery systems to enhance its efficacy and duration of action while minimizing potential toxicity. []
  • Investigating the potential use of bupivacaine in non-analgesic applications, such as modulating inflammation or treating cancer. [, ]
  • Further elucidating the molecular mechanisms underlying bupivacaine's interactions with ion channels and other cellular targets. [, ]
Source and Classification

Bupivacaine is synthesized from 2-piperidinecarboxylic acid and 2,6-dimethylaniline. It is classified as a local anesthetic due to its ability to block nerve conduction when administered locally. The compound is available in various formulations, including its hydrochloride salt, which enhances its solubility and stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of bupivacaine involves several key steps:

  1. Starting Materials: The primary raw materials include 2-piperidinecarboxylic acid and 2,6-dimethylaniline.
  2. Synthesis Routes:
    • Triphosgene Method: This involves acyl chlorination of 2-piperidinecarboxylic acid followed by amidation with 2,6-dimethylaniline, leading to the formation of bupivacaine through subsequent butylation and salt formation .
    • Optimized Synthesis: Recent methods have focused on improving yield and reducing environmental impact by utilizing greener solvents and catalysts .

The synthesis typically requires careful temperature control and the use of solvents such as tetrahydrofuran or dimethylformamide for optimal results.

Molecular Structure Analysis

Structure and Data

Bupivacaine has a complex molecular structure characterized by the following:

  • Molecular Formula: C_{18}H_{28}N_{2}O
  • Molecular Weight: 288.43 g/mol
  • Structural Features: The molecule consists of a piperidine ring attached to an amide group, with two methyl groups on the aromatic ring that contribute to its lipophilicity.

The three-dimensional structure of bupivacaine allows it to effectively penetrate nerve membranes, which is critical for its anesthetic action.

Chemical Reactions Analysis

Reactions and Technical Details

Bupivacaine can undergo various chemical reactions during its synthesis:

  1. Acylation Reaction: The reaction between 2-piperidinecarboxylic acid and acyl chlorides forms an acylated intermediate.
  2. Amidation: The acylated product reacts with 2,6-dimethylaniline to form bupivacaine.
  3. Salt Formation: Bupivacaine can be converted into its hydrochloride salt through reaction with hydrochloric acid, enhancing its solubility for injection formulations .

These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm the structure of intermediates and final products.

Mechanism of Action

Process and Data

Bupivacaine exerts its anesthetic effect by blocking voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the propagation of action potentials in sensory nerves, resulting in a loss of sensation in the targeted area. The mechanism can be summarized as follows:

  1. Binding: Bupivacaine binds preferentially to the inactive state of sodium channels.
  2. Channel Blockade: This binding inhibits sodium influx, preventing depolarization of the nerve membrane.
  3. Duration of Action: Due to its lipophilic nature, bupivacaine has a prolonged duration of action compared to other local anesthetics .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bupivacaine exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water (as hydrochloride) and organic solvents like ethanol.
  • pH Range: Typically ranges from 4.5 to 6.5 when formulated as a hydrochloride solution.
  • Stability: Stable under normal storage conditions but sensitive to light .

These properties are essential for formulating effective pharmaceutical products.

Applications

Scientific Uses

Bupivacaine is widely utilized in clinical settings for:

  • Regional Anesthesia: Commonly used in epidural anesthesia during labor or major surgeries.
  • Postoperative Pain Management: Effective for managing pain after surgical procedures.
  • Diagnostic Procedures: Employed in certain diagnostic nerve blocks to assess pain sources .

Recent studies have also explored its use in combination therapies with other analgesics to enhance pain control while minimizing side effects.

Synthesis and Chemical Modifications

Enantiomeric Synthesis of Bupivacaine Derivatives

Bupivacaine is a chiral molecule due to its asymmetric carbon within the piperidine ring. Industrial synthesis typically yields a racemic mixture (50:50 ratio of R(+)- and S(−)-enantiomers), but advances in stereoselective synthesis enable the production of enantiomerically pure forms. Resolution of racemic bupivacaine employs diastereomeric salt formation using chiral acids like L-(+)-tartaric acid or D-(−)-tartaric acid. For example, dissolving racemic bupivacaine free base with L-(+)-tartaric acid in acetone facilitates selective crystallization of the levobupivacaine salt. This process achieves enantiomeric excess (ee) >99% for S(−)-bupivacaine under optimized conditions [7]. Chromatographic techniques further refine enantiopurity. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chirex 3020) and polarimetric detection resolves enantiomers efficiently, with retention times of 5.93 min (R(+)) and 7.53 min (S(−)) using a ternary mobile phase (n-hexane/dichloroethane/ethanol) [2].

Table 1: Methods for Enantiomeric Resolution of Bupivacaine

MethodResolution AgentSolventEnantiomeric Excess (ee)Key Advantage
Diastereomeric SaltL-(+)-Tartaric acidAcetone>99%Scalable for industrial production
HPLCChirex 3020 columnn-Hexane/Dichloroethane/Ethanol>98%High precision and rapid analysis

Stereochemical Optimization for Reduced Cardiotoxicity

Stereochemistry critically influences bupivacaine’s cardiotoxicity. The R(+)-enantiomer exhibits higher affinity for cardiac sodium channels, leading to prolonged QRS intervals and arrhythmogenesis. In isolated guinea pig hearts, R(+)-bupivacaine (0.5 µM) increased atrioventricular conduction time by 25% more than S(−)-bupivacaine, attributed to stronger inhibition of myocardial voltage-gated Na⁺ channels [3] [6]. This stereoselectivity drove the development of levobupivacaine (S(−)-enantiomer) and the enantiomeric excess formulation BVCS75 (75% S(−):25% R(+)). BVCS75 retains anesthetic potency while reducing cardiotoxic risks, as the S(−)-isomer dissociates faster from cardiac Na⁺ channels [9]. Electrophysiological studies confirm R(+)-bupivacaine’s slower dissociation kinetics (binding constant Kd = 12.6 µM) compared to S(−)-bupivacaine (Kd = 8.3 µM) [3].

Table 2: Stereochemical Impact on Bupivacaine Cardiotoxicity

ParameterR(+)-BupivacaineS(−)-BupivacaineBVCS75 (75:25 S:R)
Na⁺ Channel AffinityHighModerateIntermediate
AV Conduction Delay32% increase18% increase22% increase
Cardiotoxicity RiskSevereModerateReduced vs. racemate

Structural Analogues in the Amide Local Anesthetic Class

Bupivacaine belongs to the pipecoloxylidide family of amide local anesthetics, characterized by a xylidine ring and piperidine moiety. Structural analogues modulate duration, potency, and toxicity through alkyl chain modifications:

  • Ropivacaine: Incorporates a propyl group on the piperidine nitrogen instead of butyl. This reduces lipid solubility (log P = 2.9 vs. bupivacaine’s 3.9), shortening duration but lowering cardiotoxicity [6].
  • Mepivacaine: Features a methyl group on the piperidine nitrogen, resulting in intermediate potency and shorter half-life (t½ = 1.8 h).
  • Levobupivacaine: Shares bupivacaine’s butyl chain but as a pure S(−)-enantiomer, maintaining long-duration action while mitigating cardiotoxicity [7].

The butyl chain in bupivacaine enhances membrane binding but intensifies cardiotoxic effects. Analogues like ropivacaine demonstrate how shortening the N-alkyl chain (propyl) balances efficacy and safety [3] [6].

Liposomal Encapsulation Techniques (DepoFoam® Technology)

Liposomal systems address bupivacaine’s short duration (typically 2–4 hours). DepoFoam® employs multivesicular lipid particles to enable sustained release. Beyond commercial liposomes, innovative carriers include:

  • Hyaluronan-tethered systems: Conjugating bupivacaine to hyaluronan via hydrolyzable linkers prolongs release (t½ = 16.9 h vs. 0.4 h for free bupivacaine) [1].
  • Alginate-liposomal constructs: Embedding bupivacaine-loaded liposomes in alginate microspheres extends release to 96 hours and shields co-administered mesenchymal stem cells from cytotoxicity [4].
  • Nanostructured lipid carriers (NLCs): BVCS75-loaded NLCs with lavender oil prolong tumor retention (t½ increased 6-fold) while maintaining antineoplastic activity [9]. These systems exploit hydrophobic interactions and matrix erosion for controlled diffusion.

Table 3: Advanced Delivery Systems for Bupivacaine

Delivery SystemCompositionRelease Half-life (h)Key Feature
Hyaluronan ConjugateHA-SH + acrylbupivacaine16.9 ± 0.2Hydrolyzable linker for slow release
Alginate-LiposomalLiposomes in Ca²⁺-alginate96.0Protects encapsulated cells
NLC-L-BVCLavender oil/beeswax NLC24.0 (6× free BVC)Enhanced tumor retention

Hybrid Formulations with Adjuvants

Adjuvants synergize with bupivacaine to prolong blockade and reduce systemic exposure:

  • Clonidine: An α₂-agonist that prolongs sensory blockade by 19 hours when combined with bupivacaine (0.25%) in rat sciatic nerve models. It outperforms dexamethasone or buprenorphine by inhibiting norepinephrine release and hyperpolarizing neurons [5].
  • Dexamethasone: When co-encapsulated in liposomes with bupivacaine, it extends motor blockade duration by 2.5-fold via perineural anti-inflammatory effects [10].
  • Lidocaine-epinephrine (LE): LE (1 mg/kg) prevents bupivacaine-induced QRS prolongation in rats, shortening conduction delays by 40% [8].
  • Cytokine modulation: Alginate-microencapsulated mesenchymal stem cells (eMSCs) release anti-inflammatory cytokines (e.g., PGE₂) when exposed to bupivacaine-liposome constructs, enhancing immunomodulation [4].

Hybrid systems leverage pharmacological synergism and advanced materials to overcome bupivacaine’s pharmacokinetic limitations.

Properties

CAS Number

2180-92-9

Product Name

Bupivacaine

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)

InChI Key

LEBVLXFERQHONN-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Solubility

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/
In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water
9.77e-02 g/L

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.